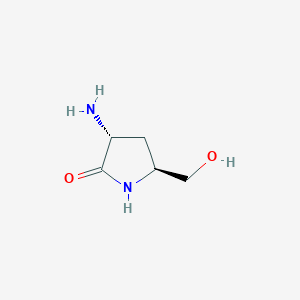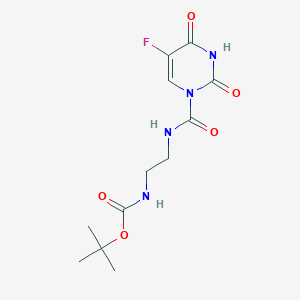
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C12H18FN4O5. It is characterized by the presence of a fluoro-substituted tetrahydropyrimidine ring and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.
Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl carbamate under basic conditions to yield the desired product.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Scientific Research Applications
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of fluoro-substituted pyrimidines.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted tetrahydropyrimidine ring can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar compounds to tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate include:
Tert-butyl (2-(5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Tert-butyl (2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: The presence of a bromo group can lead to different chemical and biological properties compared to the fluoro-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects.
Properties
Molecular Formula |
C12H17FN4O5 |
|---|---|
Molecular Weight |
316.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H17FN4O5/c1-12(2,3)22-11(21)15-5-4-14-9(19)17-6-7(13)8(18)16-10(17)20/h6H,4-5H2,1-3H3,(H,14,19)(H,15,21)(H,16,18,20) |
InChI Key |
UXADOQCHNSGYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)

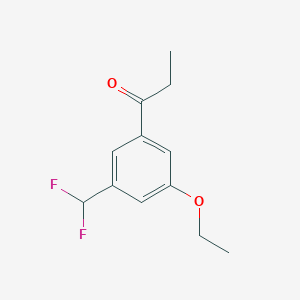
![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)

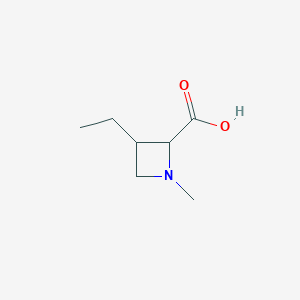
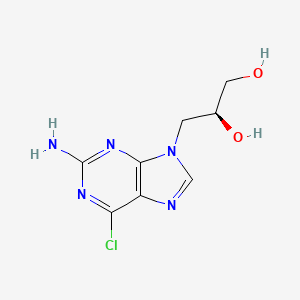
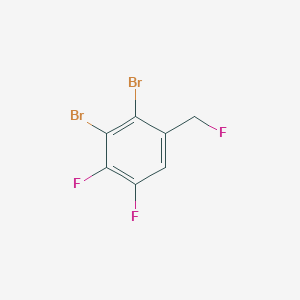
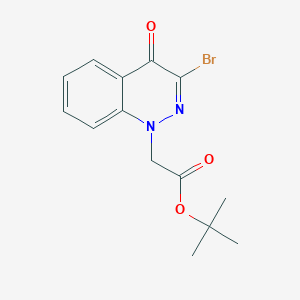
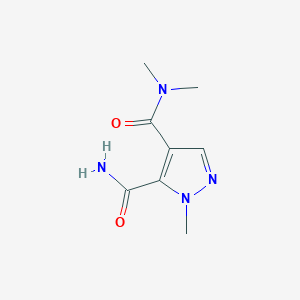
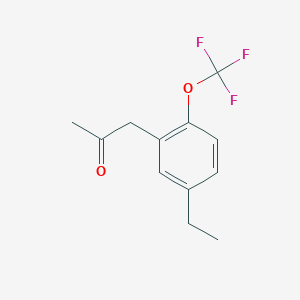

![(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
